molecular formula C28H28FN7O2 B10857251 Irak4-IN-22

Irak4-IN-22

Cat. No.: B10857251
M. Wt: 513.6 g/mol
InChI Key: FLZAOAIEJUXTAH-HJOCRKTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IRAK4-IN-22 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors and interleukin-1 receptors, which are essential for innate immune responses. Inhibition of IRAK4 has been shown to have potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRAK4-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

IRAK4-IN-22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

IRAK4-IN-22 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of IRAK4 in various chemical pathways and reactions.

    Biology: In biological research, this compound is employed to investigate the signaling pathways mediated by toll-like receptors and interleukin-1 receptors.

    Medicine: The compound has shown potential in preclinical studies for treating inflammatory diseases, autoimmune disorders, and certain cancers. .

    Industry: this compound is used in the development of new drugs and therapeutic agents targeting IRAK4.

Mechanism of Action

IRAK4-IN-22 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways mediated by toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. The molecular targets of this compound include the kinase domain of IRAK4, which is essential for its catalytic activity. By binding to this domain, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of nuclear factor kappa B (NF-κB) and other transcription factors involved in inflammation .

Biological Activity

IRAK4 (Interleukin-1 receptor-associated kinase 4) is a critical component of the Toll-like receptor (TLR) signaling pathway, which plays a vital role in innate immunity. The compound Irak4-IN-22 is a selective inhibitor targeting IRAK4, designed to modulate inflammatory responses and has shown promise in various preclinical studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different disease models, and potential therapeutic applications.

IRAK4 functions as a serine/threonine kinase that is activated upon TLR engagement. It is essential for the phosphorylation of downstream signaling molecules, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. Inhibition of IRAK4 disrupts this signaling cascade, resulting in reduced inflammation and tumor growth.

Efficacy in Preclinical Models

Case Studies:

  • Pancreatic Ductal Adenocarcinoma (PDAC) :
    • A study demonstrated that inhibition of IRAK4 using small-molecule inhibitors significantly reduced NF-κB activity and chemoresistance in PDAC cell lines. Pharmacological suppression led to decreased tumor growth and enhanced sensitivity to gemcitabine treatment .
  • Autoimmune Diseases :
    • In models of hidradenitis suppurativa and atopic dermatitis, the oral IRAK4 degrader KT-474 showed robust activity, achieving over 90% IRAK4 reduction in peripheral blood mononuclear cells (PBMCs). This resulted in significant inhibition of cytokine production following TLR stimulation .
  • Lupus Models :
    • Selective inhibition of IRAK4 was evaluated in murine lupus models (MRL/lpr and NZB/NZW). The inhibitor demonstrated potent effects by enhancing the efficacy of glucocorticoids and reducing autoantibody production .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound across various studies:

Study Model Key Findings Outcome
PDAC StudyPDAC Cell LinesReduced NF-κB activity, chemoresistance, and tumor growth; enhanced gemcitabine efficacySignificant tumor growth inhibition
KT-474 StudyHidradenitis SuppurativaOver 90% IRAK4 degradation; inhibited cytokine response to TLR stimulationReduced inflammation
Lupus StudyMurine Lupus ModelsEnhanced glucocorticoid efficacy; reduced autoantibody productionImproved disease outcomes

Research Findings

Recent studies have highlighted several critical aspects of IRAK4's role in disease processes:

  • Inflammatory Cytokine Production : Inhibition of IRAK4 significantly reduces the secretion of TNF-α, IL-6, and IL-1β from macrophages upon TLR stimulation .
  • Tumor Growth Regulation : Elevated IRAK4 activity has been linked to poor prognosis in cancers such as diffuse large B-cell lymphoma (DLBCL), where targeting IRAK4 has shown promise in reducing tumor viability .
  • Scaffold Function : Beyond its kinase activity, IRAK4 serves as a scaffold for myddosome formation, crucial for TLR signaling. Disruption of this function by selective inhibitors presents a novel therapeutic avenue for treating inflammatory diseases .

Properties

Molecular Formula

C28H28FN7O2

Molecular Weight

513.6 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-[[5-(2-fluoropyridin-4-yl)-2-[3-(pyrrolidine-1-carbonyl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C28H28FN7O2/c29-22-14-16(8-9-31-22)21-15-32-28(33-20-5-3-4-19(13-20)27(38)36-10-1-2-11-36)35-26(21)34-24-18-7-6-17(12-18)23(24)25(30)37/h3-9,13-15,17-18,23-24H,1-2,10-12H2,(H2,30,37)(H2,32,33,34,35)/t17-,18+,23+,24-/m1/s1

InChI Key

FLZAOAIEJUXTAH-HJOCRKTISA-N

Isomeric SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)C6=CC(=NC=C6)F

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)C6=CC(=NC=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.